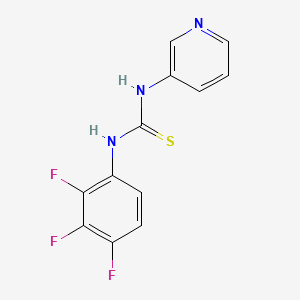

![molecular formula C21H23NO3 B5560618 cyclohexyl 4-[(phenylacetyl)amino]benzoate](/img/structure/B5560618.png)

cyclohexyl 4-[(phenylacetyl)amino]benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cyclohexyl 4-[(phenylacetyl)amino]benzoate belongs to a class of compounds with significant interest in organic chemistry due to its versatile applications in synthesizing liquid crystal materials, pharmaceuticals, and agrochemicals. The compound's unique structural features enable it to participate in a range of chemical reactions, offering pathways to novel materials and molecules.

Synthesis Analysis

The synthesis of cyclohexyl 4-[(phenylacetyl)amino]benzoate and related compounds involves several key strategies, including tunable synthesis via cascade reactions of allenic ketones/allenoate with amines and enones, leading to the construction of six-membered carbocycles with valuable amino and carbonyl groups (Feng et al., 2018). Moreover, the preparation of novel liquid crystal compounds from 4-alkylcyclohexyl-benzoic acid through acylation and esterification reactions showcases the versatility in accessing different structural variants of cyclohexyl benzoates (Jin-ping, 2007).

Molecular Structure Analysis

The molecular structure of cyclohexyl 4-[(phenylacetyl)amino]benzoate and similar compounds has been extensively studied using various spectroscopic techniques. Crystal and molecular structure analyses reveal specific conformational preferences and the orientation of substituents, contributing to the compound's chemical reactivity and properties (Sorokin et al., 2007).

Chemical Reactions and Properties

Cyclohexyl 4-[(phenylacetyl)amino]benzoate undergoes various chemical reactions, including acidolysis, which has been investigated for kinetic purposes and to understand the structure-reactivity relationship (Pinto et al., 2006). Additionally, the compound's participation in polymerization reactions underscores its potential as an initiator for producing polymeric materials (Abu-Abdoun & Ledwith, 2007).

Physical Properties Analysis

The physical properties, such as liquid-crystalline transition temperatures and mesomorphic phases, are crucial for applications in electro-optic display devices. Systematic studies on derivatives of cyclohexyl 4-[(phenylacetyl)amino]benzoate reveal the influence of various substituents on these properties, highlighting the material's versatility for commercial use (Kelly, 1989).

Chemical Properties Analysis

Investigations into the chemical properties of cyclohexyl 4-[(phenylacetyl)amino]benzoate derivatives, including their reactivity and interactions with other molecules, provide insights into their potential applications and performance in various chemical environments. The compound's reactivity under different conditions can guide its use in synthesis and material design (Elshahed et al., 2001).

Aplicaciones Científicas De Investigación

Polymer Design and Synthesis

Cyclohexyl 4-[(phenylacetyl)amino]benzoate derivatives have been explored in the design and synthesis of new cyclic esters for polymer applications. The creation of hydrophilic aliphatic polyesters through the synthesis of cyclic esters containing protected functional groups exemplifies the chemical versatility and potential of cyclohexyl derivatives in polymer chemistry. Such polymers are synthesized via ring-opening polymerization, demonstrating the importance of cyclohexyl derivatives in developing materials with specific chemical and physical properties for various applications, including biomedical and environmental fields (Trollsås et al., 2000).

Metabolic Pathways and Environmental Biotechnology

Research into the metabolism of cyclohexane derivatives by microorganisms offers insights into environmental biotechnology and the bioremediation of pollutants. The study of "Syntrophus aciditrophicus" strain SB's ability to metabolize compounds such as benzoate and cyclohexane carboxylate in syntrophic association with hydrogen-using microorganisms reveals complex metabolic pathways. These findings have implications for understanding microbial ecology and developing strategies for the biodegradation of environmental contaminants (Elshahed et al., 2001).

Catalysis and Chemical Synthesis

Cyclohexyl derivatives are also significant in catalysis and synthetic chemistry. For example, methyl-4-[bis(4-bromophenyl)amino]benzoate cation radical salts have been shown to be effective initiators for the polymerization of cyclohexene oxide. This research highlights the role of cyclohexyl derivatives in catalyzing chemical reactions, which is critical for the synthesis of polymers and other complex molecules. Such studies contribute to the development of new catalytic processes and materials with potential applications in industry and technology (Abu-Abdoun & Ledwith, 2007).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

cyclohexyl 4-[(2-phenylacetyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3/c23-20(15-16-7-3-1-4-8-16)22-18-13-11-17(12-14-18)21(24)25-19-9-5-2-6-10-19/h1,3-4,7-8,11-14,19H,2,5-6,9-10,15H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHIANXTZRXDSLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenylacetylamino-benzoic acid cyclohexyl ester | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[1-(1,1-dioxidotetrahydro-3-thienyl)-3-methyl-1H-1,2,4-triazol-5-yl]quinoline](/img/structure/B5560539.png)

![4-{[1-(2-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1,4-oxazepane](/img/structure/B5560544.png)

![8-fluoro-N-{[4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}-2-quinolinecarboxamide](/img/structure/B5560559.png)

![N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide hydrochloride](/img/structure/B5560568.png)

![8-fluoro-N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]-2-quinolinecarboxamide](/img/structure/B5560585.png)

![{[4-amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5560588.png)

![2-(1,3-benzothiazol-2-yl)-4-[(dimethylamino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5560596.png)

![8-[2-(2-naphthyloxy)propanoyl]-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5560603.png)

![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5560626.png)

![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]indoline](/img/structure/B5560647.png)

![2-methyl-4-[3-({4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5560651.png)